molecular formula C10H7N3 B8655721 9H-pyrimido[4,5-b]indole CAS No. 5059-31-4

9H-pyrimido[4,5-b]indole

Cat. No.: B8655721
CAS No.: 5059-31-4
M. Wt: 169.18 g/mol
InChI Key: IEJAIKPHVAPFSS-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery Research

Nitrogen-containing heterocycles are fundamental building blocks in the field of drug discovery. These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring system, are ubiquitous in nature and synthetic medicine. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their immense structural importance in pharmaceutical design. acs.orggoogle.com More broadly, it is estimated that over 85% of all biologically active compounds are heterocyclic, with nitrogen-containing rings being the most frequent. nih.gov

The prevalence of these structures is due to their unique chemical properties. The nitrogen atoms can act as hydrogen bond donors or acceptors, enabling strong and specific interactions with biological targets such as proteins and nucleic acids. acs.org This ability to form stable complexes is often correlated with a compound's therapeutic effect. acs.org Furthermore, the structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's physicochemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org Many natural products, including alkaloids like morphine and caffeine, vitamins, and antibiotics, feature nitrogen heterocyclic cores, providing a natural precedent for their use in medicine. acs.org

Overview of the 9H-Pyrimido[4,5-b]indole Scaffold as a Privileged Structure

The this compound scaffold is a tricyclic system formed by the fusion of a pyrimidine (B1678525) ring with an indole (B1671886) ring system. This particular arrangement has earned the status of a "privileged structure" in medicinal chemistry. A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a wide range of biological activities.

The indole nucleus itself is one of the most important structural subunits in drug discovery, found in numerous natural products and synthetic drugs. researchgate.net Its fusion with the pyrimidine ring, another critical heterocycle in medicinal chemistry, creates a larger, rigid scaffold with a unique distribution of nitrogen atoms that can be strategically modified. This versatility allows for the development of derivatives that can target a diverse array of biological entities. Research has shown that derivatives of the this compound core exhibit activities as kinase inhibitors, anti-inflammatory agents, microtubule depolymerizers, antimicrobial compounds, and immunotherapeutic agents, confirming its privileged nature. researchgate.netmdpi.comnih.gov

Historical Context of this compound in Medicinal Chemistry

The exploration of the this compound scaffold is not a recent phenomenon. Early synthetic work dates back to at least the 1970s, with a 1972 publication describing a facile synthesis from the photolysis of a tetrazolo[1,5-c]pyrimidine precursor in an acidic medium. acs.org Throughout the subsequent decades, chemists have continued to develop more efficient and versatile methods for constructing this tricyclic system.

For instance, earlier approaches often involved multi-step sequences starting from highly functionalized materials like indolin-2-one or o-nitrobiphenyl. mdpi.com A notable method involved the cyclocondensation of 3-(arylmethylidene)-2-ethoxyindolenine tetrafluoroborates with N,N'-binucleophiles like thiourea (B124793) to yield 4-aryl-9Н-pyrimido[4,5-b]indoles. researchgate.net More recently, research has focused on developing greener and more efficient one-pot syntheses. A four-component reaction using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the sole nitrogen source was developed to form the pyrimidine ring in a single step without the need for a transition metal catalyst. mdpi.com This evolution in synthetic strategy has made a wider range of derivatives more accessible for biological screening and has been crucial in expanding the investigation of this scaffold's therapeutic potential.

Scope of Academic Research on this compound Derivatives

Academic research into this compound derivatives is both broad and deep, targeting a multitude of disease areas. A significant portion of this research has focused on oncology, with the scaffold serving as a template for various anti-cancer strategies.

Kinase Inhibition: The scaffold has been extensively used to develop inhibitors for various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Receptor Tyrosine Kinases (RTKs): Derivatives have been synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β), key targets in anti-angiogenic therapy. acs.org More recently, the scaffold was used to develop dual inhibitors of RET and TRKA kinases. nih.govmdpi.com

Glycogen (B147801) Synthase Kinase-3β (GSK-3β): The this compound core has been the basis for potent GSK-3β inhibitors, which are being investigated for the treatment of neurodegenerative diseases like Alzheimer's. researchgate.net

Other Kinases: The scaffold has also been explored for inhibiting other kinases in the CMGC family, such as CDK5 and DYRK1A. mdpi.com

Other Anti-Cancer Mechanisms:

BET Bromodomain Inhibition: A number of potent and orally bioavailable inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have been developed from this scaffold. acs.orgnih.gov These epigenetic "readers" are key regulators of gene transcription and are considered important cancer targets.

Thymidylate Synthase (TS) Inhibition: Researchers have designed dual-action agents that inhibit both RTKs and thymidylate synthase, a critical enzyme for DNA synthesis, thereby combining cytostatic and cytotoxic effects in a single molecule. nih.govacs.orgnih.gov

Microtubule Depolymerization: Certain this compound derivatives have been identified as potent microtubule depolymerizing agents, which disrupt cell division and are effective against multidrug-resistant cancer cells. nih.govnih.gov

Beyond Oncology: The therapeutic potential of this scaffold extends beyond cancer.

Anti-Infective Agents: Derivatives have shown promising activity against Gram-negative multidrug-resistant pathogens. acs.org Others have been developed as selective inhibitors of Toxoplasma gondii thymidylate synthase for treating opportunistic infections. acs.org Sugar-modified nucleoside analogues of the scaffold have demonstrated antiviral activity against Hepatitis C and Dengue viruses. rsc.org

The extensive research highlights the chemical tractability and biological versatility of the this compound scaffold, cementing its status as a cornerstone in modern medicinal chemistry.

Research Findings on this compound Derivatives

The following interactive table summarizes key research findings for various derivatives of the this compound scaffold, detailing their biological targets and reported activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5059-31-4

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

9H-pyrimido[4,5-b]indole

InChI

InChI=1S/C10H7N3/c1-2-4-9-7(3-1)8-5-11-6-12-10(8)13-9/h1-6H,(H,11,12,13)

InChI Key

IEJAIKPHVAPFSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=CN=C3N2

Origin of Product

United States

Synthetic Methodologies for 9h Pyrimido 4,5 B Indole Derivatives

Classical Multi-Step Synthetic Strategies

Traditional approaches to the 9H-pyrimido[4,5-b]indole framework typically involve the sequential construction of the fused ring system, often beginning with appropriately substituted benzene (B151609) or indole (B1671886) precursors. These methods provide reliable access to the core structure, allowing for diversification through subsequent reactions.

Approaches from o-Halonitrobenzenes

A well-established route to the this compound core begins with o-halonitrobenzenes. nih.gov A key example of this strategy starts with 1-fluoro-2-nitrobenzene (B31998). nih.gov The synthesis proceeds through several key steps:

Initial Condensation: 1-fluoro-2-nitrobenzene is reacted with ethyl 2-cyanoacetate to produce ethyl 2-cyano-2-(2-nitrophenyl)acetate. nih.gov

Reductive Cyclization: The nitro group of this intermediate is then reduced, commonly using zinc and acetic acid. This reduction initiates a spontaneous cyclization to form an indole ring, yielding ethyl 2-amino-1H-indole carboxylate. nih.gov

Pyrimidine (B1678525) Ring Formation: The newly formed indole derivative is then cyclized in formamide (B127407) to construct the pyrimidine ring, resulting in the formation of 9H-pyrimido[4,5-b]indol-4-ol. nih.gov

Functionalization: This intermediate serves as a versatile platform for further derivatization. For instance, it can be chlorinated using phosphorus oxychloride (POCl₃) to yield 4-chloro-9H-pyrimido[4,5-b]indole, a key precursor for subsequent nucleophilic substitution reactions. nih.gov

This multi-step pathway provides a robust method for accessing the fundamental tricyclic structure from simple, commercially available starting materials.

Convergent Synthetic Pathways to Key Intermediates

Convergent strategies aim to build complex molecules by first synthesizing key fragments that are later joined. In the context of this compound synthesis, pathways have been developed that converge on crucial intermediates like 2-bromoindole. organic-chemistry.org These intermediates are pivotal as they are primed for reactions that build the fused pyrimidine ring. organic-chemistry.org For example, copper-catalyzed multicomponent reactions can utilize such intermediates to construct the final heterocyclic system in a more streamlined fashion compared to purely linear syntheses. organic-chemistry.org

Sequential Nucleophilic Displacement Reactions

A common and powerful strategy for diversifying the this compound scaffold involves sequential nucleophilic displacement reactions. This approach typically utilizes a reactive intermediate, such as 4-chloro-9H-pyrimido[4,5-b]indole, where the chlorine atom at the C4 position is susceptible to substitution by various nucleophiles. nih.govmdpi.com

This method allows for the introduction of a wide array of functional groups, particularly different amine-containing moieties, at the C4 position. The process generally involves reacting the chlorinated precursor with a primary or secondary amine in a suitable solvent, often with a base, to yield the corresponding N4-substituted derivative. nih.govmdpi.com Subsequent modifications can be made to other parts of the molecule. For example, a terminal ester group on the substituent can be saponified with lithium hydroxide, followed by amide coupling to introduce further diversity. nih.gov

Table 1: Examples of N4-Substituted this compound Derivatives Synthesized via Nucleophilic Displacement
PrecursorNucleophileResulting Derivative ClassReference
4-chloro-9H-pyrimido[4,5-b]indoleAmino phenyl acetatesN4-(phenylacetate)-substituted derivatives nih.gov
4-chloro-7-iodo-9H-pyrimido[4,5-b]indoletert-butyl (S)-3-aminopiperidine-1-carboxylateN4-(piperidin-3-yl)-substituted derivatives mdpi.com

Modern and Green Chemistry Approaches

In recent years, synthetic chemistry has moved towards developing more efficient, atom-economical, and environmentally benign methodologies. This has led to the creation of one-pot reactions and transition-metal-free strategies for synthesizing complex heterocyclic systems like 9H-pyrimido[4,5-b]indoles.

One-Pot Multicomponent Cascade Reactions

One-pot multicomponent reactions are highly efficient processes where multiple starting materials react in a single vessel to form a complex product, avoiding the need for isolating intermediates. Several such methods have been developed for the this compound scaffold.

One notable example is a copper-catalyzed one-pot cascade reaction involving 1-bromo-2-(2,2-dibromovinyl)benzenes, various aldehydes, and aqueous ammonia (B1221849). organic-chemistry.org This reaction is highly versatile, as the selective formation of 9H-pyrimido[4,5-b]indoles over other indole derivatives can be controlled by carefully adjusting the concentration of ammonia and the molar ratios of the reagents. organic-chemistry.org This method is valued for its mild reaction conditions and the use of readily available starting materials. organic-chemistry.org

Another significant green chemistry approach is a four-component synthesis that uses indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the sole nitrogen source under transition-metal-free conditions. proquest.commdpi.comresearchgate.net This reaction proceeds in one pot and forms four C-N bonds, constructing the pyrimidine ring onto the indole core. proquest.commdpi.com

Table 2: Comparison of One-Pot Methodologies for this compound Synthesis
MethodologyKey ReactantsCatalyst/ConditionsKey FeaturesReference
Copper-Catalyzed Cascade1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, ammoniaCopper catalystTunable selectivity; mild conditions organic-chemistry.org
Four-Component ReactionIndole-3-carboxaldehydes, aromatic aldehydes, ammonium iodideTransition-metal-free; I₂/I⁻ additivesAmmonium iodide as sole nitrogen source; forms 4 C-N bonds proquest.commdpi.comresearchgate.net

Transition-Metal-Free Cycloaddition Reactions

Driven by the goals of green chemistry to reduce reliance on potentially toxic and expensive heavy metals, transition-metal-free reactions are of high interest. A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed that proceeds through a [4+2] annulation reaction without the need for a transition metal catalyst. proquest.commdpi.comresearchgate.net In this process, indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide react to form the final pyrimidine ring. proquest.commdpi.com The reaction is promoted by iodine and iodide additives and is highlighted by its use of ammonium iodide as the source for both nitrogen atoms in the newly formed pyrimidine ring. proquest.commdpi.com This method represents an efficient and more environmentally friendly pathway to this important heterocyclic core. proquest.commdpi.comresearchgate.net

Palladium-Catalyzed Intramolecular Arylation

The construction of the fused heterocyclic system of 9H-pyrimido[4,5-b]indoles can be efficiently achieved through palladium-catalyzed intramolecular C-H arylation. This method provides a powerful tool for forming the indole ring by creating a key carbon-carbon bond. Research has demonstrated the synthesis of various pyrimido[4,5-b]indoles via the intramolecular cyclization of pyrimidine substrates. researchgate.net

In a typical procedure, 4-aryloxy- or 4-anilino-5-iodopyrimidines serve as the starting materials. These precursors are treated with a palladium catalyst, such as palladium(II) acetate (B1210297) complexed with phosphine (B1218219) ligands like triphenylphosphine (B44618) (Pd(OAc)₂(PPh₃)₂), in the presence of a base and a high-boiling point solvent like N,N-dimethylformamide (DMF). researchgate.net The reaction proceeds via an intramolecular Heck-type reaction, where the palladium catalyst facilitates the coupling between the iodine-bearing carbon of the pyrimidine ring and a C-H bond on the adjacent aryl or anilino group, leading to the formation of the fused indole system. This cyclization is noted to be regioselective. researchgate.net

The general approach of palladium-catalyzed intramolecular C-H arylation has been recognized for its utility in constructing various fused nitrogen-containing heterocycles from precursors like N-aryl amides bearing a C-Br bond. beilstein-journals.org The choice of ligand is often crucial for the success of the reaction, with phosphine ligands frequently improving the yield of the cyclized product. beilstein-journals.org

Starting MaterialCatalyst SystemConditionsProduct TypeRef
4-Anilino-5-iodopyrimidinesPd(OAc)₂(PPh₃)₂ / BaseDMF9H-Pyrimido[4,5-b]indoles researchgate.net
4-Aryloxy-5-iodopyrimidinesPd(OAc)₂(PPh₃)₂ / BaseDMFBenzo mdpi.comnih.govfuro[2,3-d]pyrimidines researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole-containing structures, including 9H-pyrimido[4,5-b]indoles. researchgate.netnih.gov This method often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. durham.ac.uk

A notable application of this technology is a novel and straightforward synthesis of 9H-pyrimido[4,5-b]indoles from the reaction between oxindoles and aryl nitriles. researchgate.net This reaction is conducted under solvent-free conditions and utilizes microwave irradiation to promote the condensation and cyclization cascade. The process is reported to produce the desired products in good to excellent yields. researchgate.net The use of microwave heating in the absence of a solvent represents an environmentally friendly approach, minimizing waste and energy consumption. researchgate.net The combination of readily available starting materials and the efficiency of microwave irradiation makes this a highly attractive route for accessing this heterocyclic scaffold. researchgate.net

Reactant 1Reactant 2ConditionsProductAdvantageRef
OxindolesAryl nitrilesMicrowave irradiation, Solvent-free9H-Pyrimido[4,5-b]indolesGood to excellent yields, Simple procedure researchgate.net

Regioselective Synthesis of this compound Isomers

Regioselectivity is a critical aspect of synthesizing substituted this compound derivatives, as the biological activity can vary significantly between different isomers. Control over the placement of substituents on the heterocyclic core allows for the fine-tuning of molecular properties.

The palladium-catalyzed intramolecular arylation of 4-anilino-5-iodopyrimidines is a method that demonstrates regioselective cyclization. researchgate.net The nature and position of substituents on the anilino ring can direct the cyclization to a specific carbon atom, thus controlling the final substitution pattern on the indole portion of the molecule. This regioselectivity is inherent to the intramolecular nature of the reaction, where the geometric constraints of the substrate guide the formation of one constitutional isomer over others. researchgate.net

Another powerful strategy for achieving regioselectivity is through multi-component reactions (MCRs). A four-component synthesis has been developed for 2-phenyl-9H-pyrimido[4,5-b]indoles using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide under transition-metal-free conditions. mdpi.comresearchgate.net In this one-pot reaction, the pyrimidine ring is formed via a [4+2] annulation, and four new C-N bonds are created. The specific connectivity of the final product is dictated by the inherent reactivity of the functional groups in the starting materials, leading to a highly regioselective synthesis. mdpi.comresearchgate.net

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. For this compound derivatives, stereoconfiguration has been shown to have a strong influence on their biological potency. mdpi.com

Research into glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors has led to the development of stereoselective synthetic routes to access enantiopure this compound derivatives. mdpi.com A key strategy involves the use of chiral building blocks, such as enantiomerically pure 3-aminopiperidine. In one approach, a Boc-protected 3-aminopiperidine is coupled with cyanoacetic acid. mdpi.com Following deprotection, the resulting chiral precursor is reacted with a 4-chloro-9-tosyl-9H-pyrimido[4,5-b]indole via an SNAr reaction. A final detosylation step yields the desired enantiopure product. mdpi.com

Studies have demonstrated a significant difference in the inhibitory activity of the resulting enantiomers. For a series of amide-based GSK-3β inhibitors, the (R)-enantiomers were identified as potent nanomolar inhibitors, whereas the corresponding (S)-enantiomers showed a substantial loss in activity. mdpi.com This highlights the necessity of stereoselective synthesis to produce the more active stereoisomer, known as the eutomer. mdpi.com

PrecursorChiral Building BlockKey StepsProductBiological FindingRef
4-Chloro-9-tosyl-9H-pyrimido[4,5-b]indoles(R)- or (S)-3-Aminopiperidine derivativesSNAr reaction, DetosylationEnantiopure 4-substituted 9H-pyrimido[4,5-b]indoles(R)-enantiomers are potent GSK-3β inhibitors; (S)-enantiomers show significantly lower activity. mdpi.com

Medicinal Chemistry and Drug Design Principles for 9h Pyrimido 4,5 B Indole Derivatives

Scaffold Hopping and Bioisosteric Replacements in 9H-Pyrimido[4,5-b]indole Design

Scaffold hopping and bioisosteric replacement are key strategies to identify novel chemical entities with improved properties while retaining desired biological activity. In the context of 9H-pyrimido[4,5-b]indoles, these principles have been applied to explore new chemical space and optimize ligand-target interactions.

Researchers have investigated the replacement of the indole (B1671886) core with bioisosteric rings to modulate activity and selectivity. For instance, in the development of serotonin (B10506) 5-HT1F receptor agonists, the indole nucleus was successfully replaced with a furo[3,2-b]pyridine (B1253681) scaffold, which retains similar geometric and conformational features. doi.org This type of bioisosteric switch can alter physicochemical and electronic properties, potentially leading to improved receptor subtype recognition. doi.org Conversely, the this compound scaffold itself can be viewed as a bioisostere of other kinase inhibitor cores. For example, its activity has been compared to thieno[2,3-d]pyrimidin-4-amine (B81154) congeners. nih.gov The replacement of the thiophene (B33073) ring's sulfur atom with the indole's NH group introduces a hydrogen bond donor, which can significantly alter the binding mode and interaction with the target protein, leading to changes in inhibitory potency and selectivity profiles against kinases like DYRK1A and CK1. nih.gov

In another example, bioisosteric substitution was used to address metabolic liabilities in a related inhibitor series. A potent RET and VEGFR2 inhibitor, Pz-1, was found to have a less active demethylated pyrazole (B372694) metabolite. researchgate.net Using bioisosteric replacement methods, a new analog was developed that lacked this structural liability for demethylation, demonstrating how this strategy can be used to overcome metabolic instability. researchgate.net

Fragment-Based Drug Design Strategies Incorporating the this compound Core

Fragment-Based Drug Design (FBDD) is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight fragments that bind to sub-pockets of a biological target. pharmacelera.com These fragments are then optimized by growing, linking, or merging to produce higher-affinity ligands. pharmacelera.com

This approach was instrumental in the discovery of this compound derivatives as dual RET and TRK kinase inhibitors. nih.gov The tricyclic core was identified as a novel "warhead" through the molecular modeling of small kinase inhibitor fragments. nih.gov This core fragment was predicted to bind strongly to the RET active site. The FBDD strategy then proceeded by keeping this tricyclic warhead constant while systematically altering substituents at positions predicted to interact with the solvent-exposed region and a back pocket of the kinase. nih.gov This "fragment growing" approach allowed for the synthesis of a focused library of compounds and the exploration of the structure-activity relationship (SAR) to improve binding affinity and modulate selectivity. nih.gov

The general process of FBDD involves:

Fragment Library Design and Screening: Small molecules are screened for binding to the target protein.

Hit Identification: Fragments that bind, even with low affinity, are identified.

Lead Optimization: The identified fragments are evolved into more complex and potent compounds through strategies like fragment growing, where additional chemical moieties are added to the core fragment to engage with nearby binding pockets. pharmacelera.com

The identification of the this compound core as a viable starting fragment highlights the utility of FBDD in uncovering novel scaffolds for established therapeutic targets. nih.gov

Rational Design Based on Target Binding Site Analysis

Rational drug design leverages detailed knowledge of the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. For this compound derivatives, molecular modeling and binding site analysis have been pivotal in guiding the optimization of inhibitors against various kinases.

In the development of dual RET/TRK inhibitors, molecular modeling predicted that the this compound scaffold would bind to the inactive, DFG-out conformation of the kinases. nih.gov Docking studies suggested that the tricyclic system interacts with key residues in the hinge region, such as Ala108 in a RET homology model. nih.gov This analysis also identified modifiable regions pointing towards the solvent front and a back pocket, providing clear vectors for chemical elaboration to improve binding energy and selectivity. nih.gov

Similarly, for Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitors, molecular dynamics simulations were used to understand the binding mode of this compound derivatives. mdpi.com These studies revealed that a piperidine (B6355638) ring substituent occupies a small lipophilic pocket formed by residues Leu188 and Thr138. mdpi.com The analysis also explained observed SAR trends; for example, the introduction of bulky groups like methoxy (B1213986) or trifluoromethyl at certain positions resulted in inactive compounds, presumably due to steric clashes within the target binding site. mdpi.com This structural understanding allowed researchers to maintain substituents crucial for activity, such as an N-methyl group, while modifying other parts of the molecule. mdpi.com

The table below summarizes key interactions and design principles derived from binding site analysis for different targets.

Target KinaseKey Interacting Residues/RegionsDesign Strategy Guided by Analysis
RET Hinge Region (e.g., Ala108)The tricyclic core was designed to interact with the hinge. Substitutions were directed towards the solvent region and a back pocket to enhance binding. nih.gov
GSK-3β Lipophilic pocket (Leu188, Thr138)A piperidine ring was positioned to occupy the lipophilic pocket. Bulky substituents that could cause steric clashes were avoided. mdpi.com
Tubulin Colchicine (B1669291) SiteThe tricyclic scaffold was designed to conformationally restrict an aniline (B41778) moiety, hypothesizing favorable interactions within the colchicine site. nih.gov

Combinatorial Chemistry and Library Synthesis of 9H-Pyrimido[4,5-b]indoles

The systematic exploration of structure-activity relationships (SAR) for the this compound scaffold necessitates the efficient synthesis of a diverse range of analogs. Combinatorial chemistry and library synthesis approaches have been employed to achieve this.

A common strategy involves a multi-step synthesis that converges on a key intermediate, which can then be reacted with a variety of building blocks to generate a library of final compounds. For example, a focused library of dual RET/TRK inhibitors was created starting from 1-fluoro-2-nitrobenzene (B31998). nih.gov A key intermediate, 4-chloro-9H-pyrimido[4,5-b]indole, was synthesized in several steps. This versatile intermediate can then undergo nucleophilic substitution with various amines or be used in cross-coupling reactions (e.g., Suzuki coupling) to introduce diversity at different positions of the scaffold, allowing for the generation of a library of derivatives for biological screening. nih.gov

Another efficient approach is the use of multi-component reactions. A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide. mdpi.comresearchgate.net This method allows for the formation of the pyrimidine (B1678525) ring and four C-N bonds in a single pot under transition-metal-free conditions, providing a rapid and efficient route to a library of substituted analogs. mdpi.comresearchgate.net

The general synthetic pathway for library generation often follows these steps:

Core Synthesis: Construction of the fundamental this compound ring system. This can be achieved through methods like a Fisher indole cyclization followed by pyrimidine ring formation. nih.gov

Intermediate Functionalization: Introduction of a reactive group, such as a chlorine atom at the 4-position, creating a key intermediate like 4-chloro-9H-pyrimido[4,5-b]indole. nih.gov

Parallel Derivatization: The functionalized intermediate is then reacted with a library of diverse building blocks (e.g., anilines, amines) to produce the final compound library. nih.govnih.gov

These synthetic strategies are crucial for rapidly generating the chemical diversity needed to perform comprehensive SAR studies and optimize the properties of lead compounds.

Strategies for Modulating Physicochemical Properties Relevant to Biological Systems (e.g., Metabolic Stability)

A critical aspect of drug design is the optimization of physicochemical properties to ensure a compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. A significant challenge in drug development is poor metabolic stability, which can lead to rapid clearance from the body and limited therapeutic efficacy.

In the development of this compound-based inhibitors for GSK-3β, an initial lead compound, a tertiary alicyclic amine, showed promising inhibitory potency but suffered from poor metabolic stability, with a limited half-life of about 30 minutes when exposed to human liver microsomes (HLMs). mdpi.comnih.gov This rapid degradation presented a major hurdle for its development as a drug candidate.

To address this, a rational design strategy was employed to improve metabolic stability while maintaining or enhancing biological activity. nih.gov Researchers hypothesized that the tertiary amine on the piperidine ring was a metabolic hotspot. mdpi.comnih.gov The strategy involved introducing an acyl substituent on the piperidine nitrogen atom, effectively converting the tertiary amine into an amide. nih.gov This bioisosteric replacement was intended to block the site of metabolism.

A series of amide-based derivatives were synthesized and evaluated. mdpi.com This structural modification proved to be a highly effective strategy to eliminate the metabolic hotspot. mdpi.comnih.gov The resulting amide derivatives displayed significantly improved metabolic stability. mdpi.com Notably, this improvement in the pharmacokinetic profile was achieved while also enhancing the biological potency against GSK-3β, with the most potent compounds exhibiting IC50 values in the nanomolar range. mdpi.comnih.gov

The table below illustrates the success of this strategy.

CompoundKey Structural FeatureGSK-3β IC50Metabolic Stability (HLM)
Lead Compound (1) Tertiary alicyclic aminePotentPoor (t½ ≈ 30 min) mdpi.com
(R)-2 Amide derivative480 nM mdpi.comImproved mdpi.com
(R)-28 Amide derivative360 nM mdpi.comImproved mdpi.com

This work demonstrates a successful application of medicinal chemistry principles to overcome a common drug development challenge, transforming a metabolically labile lead into a series of potent and more stable drug candidates. mdpi.com

Investigations of Biological Activities and Molecular Mechanisms

Kinase Inhibition Profiles and Mechanisms of Action

The 9H-pyrimido[4,5-b]indole scaffold has been identified as a versatile structure in the development of kinase inhibitors. Derivatives of this core structure have been investigated for their ability to target various protein kinases, which are crucial mediators of cellular signaling pathways. nih.gov Aberrant kinase activity is a known driver of tumorigenesis, making these enzymes a significant focus for cancer therapy. nih.gov Research has demonstrated that modifications to the this compound core can yield compounds with potent and selective inhibitory profiles against several receptor tyrosine kinases (RTKs).

RTKs are cell surface receptors that play a vital role in cellular processes such as proliferation, differentiation, and survival. nih.gov Their dysregulation is implicated in numerous cancers, making them a key target for therapeutic intervention. nih.gov The this compound framework has served as a foundation for developing inhibitors targeting multiple RTKs, including those involved in angiogenesis and tumor growth.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a critical strategy in cancer therapy. mdpi.com

A series of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were designed as ATP-competitive VEGFR-2 inhibitors. nih.govnih.gov Biological evaluation of these compounds revealed that the substitution pattern on the N⁴-phenyl ring significantly influences inhibitory activity. nih.gov Compound 5 (from the study), with a 4-chlorophenyl substitution, was identified as a particularly potent and selective VEGFR-2 inhibitor, with activity comparable to the established multikinase inhibitor sunitinib (B231). nih.govnih.gov In a whole-cell assay, this compound was equipotent to sunitinib and approximately 9.4-fold more potent than erlotinib (B232) at inhibiting VEGFR-2. nih.gov

Another study explored 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines. nih.gov Within this series, compound 5 (from the study), featuring a 2',5'-dimethoxyphenyl substitution, demonstrated excellent VEGFR-2 inhibitory activity, equipotent to the standard compound semaxanib (B50656). nih.gov The parent compound with an unsubstituted phenyl group was twofold less active. nih.gov Furthermore, the clinical drug candidate Pz-1 and its derivative NPA101.3 have been identified as potent dual inhibitors of RET and VEGFR2, with NPA101.3 showing an IC₅₀ of <0.001 μM for both kinases. researchgate.net

Table 1: VEGFR-2 Inhibition by this compound Derivatives

The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase involved in cell proliferation and survival. While the this compound scaffold has been explored for EGFR inhibition, some studies have focused on achieving selectivity for other kinases over EGFR. nih.govnih.gov

For instance, the 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine series demonstrated high selectivity for VEGFR-2 relative to EGFR. nih.gov However, research on related 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines showed that some derivatives possess activity against EGFR. nih.gov Compound 5 from this series, which was a potent VEGFR-2 inhibitor, also exhibited single-digit micromolar inhibition of EGFR. nih.gov Despite this, its potency was 22-fold less than the reference EGFR inhibitor. nih.gov This suggests that while EGFR inhibition is possible with this scaffold, specific structural modifications are necessary to achieve high potency, and many derivatives show greater selectivity for other RTKs like VEGFR-2. nih.govnih.gov

Table 2: EGFR Inhibition by this compound Derivatives

The Rearranged during Transfection (RET) receptor tyrosine kinase is an established oncogenic driver in various cancers, including thyroid and lung carcinomas. nih.govresearchgate.net The this compound scaffold has recently been identified as a novel framework for developing potent RET inhibitors. nih.gov

A study focused on this scaffold led to the discovery of derivatives with dual activity against both RET and Tropomyosin receptor kinase A (TRKA). nih.gov This dual inhibition is considered beneficial as it can address a more diverse range of patient populations and potentially overcome resistance mechanisms. nih.gov The type of heterocycle substituted at the R₂ position of the scaffold was found to dictate the activity profile. For example, a tert-butyl pyrazole (B372694) moiety allowed for dual RET/TRK activity, whereas a tert-butyl isoxazole (B147169) provided greater selectivity for RET. nih.gov The investigational inhibitor Pz-1 , a type-2 RET and VEGFR2 inhibitor, was also found to be a potent inhibitor of TRKA. researchgate.net

Table 3: Dual RET/TRKA Inhibition by this compound Derivatives

The Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of RTKs that are essential for the development of the nervous system. researchgate.net Gene fusions involving the NTRK genes that encode these receptors act as oncogenic drivers in a wide array of tumors. nih.gov As a result, TRK inhibition has become an important therapeutic strategy. nih.gov

As mentioned previously, derivatives of the this compound scaffold have been identified as potent dual RET/TRK inhibitors. nih.gov The benzimidazole-based inhibitor Pz-1 , originally developed as a RET/VEGFR2 inhibitor, was subsequently shown through a kinome scan to be a potent pan-Trk inhibitor, targeting TRKA, TRKB, and TRKC with IC₅₀ values under 1 nM. researchgate.net This compound potently inhibited the proliferation of cancer cells carrying TRKA oncoproteins. researchgate.net The discovery of a novel pyrimido-indole scaffold with dual RET/TRK activity expands the chemical tools available for targeting these kinases. nih.gov

Platelet-Derived Growth Factor Receptors (PDGFRs) are RTKs involved in cell growth and division. nih.gov Similar to EGFR, studies on certain this compound series have shown selectivity for other kinases over PDGFR. For example, the 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were found to be selective for VEGFR-2 relative to PDGFR-β. nih.gov However, other work has shown that this scaffold can be adapted to inhibit PDGFR-β. A study on substituted pyrimido[4,5-b]indoles identified compounds that inhibit both VEGFR-2 and PDGFR-β. Specifically, the evaluation of 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines revealed that these compounds possess inhibitory activity against PDGFR-β, contributing to their potential as multi-target antiangiogenic agents. nih.gov

Receptor Tyrosine Kinase (RTK) Inhibition

Modulation of Protein-Protein Interactions (e.g., MDM2 Inhibition)

Beyond kinase inhibition, the this compound scaffold has been utilized to disrupt key protein-protein interactions. A significant target in this area is the interaction between the Murine Double Minute 2 (MDM2) protein and the p53 tumor suppressor. Inhibiting this interaction can restore p53 function, a key mechanism in cancer therapy. Novel hybrid molecules combining the pyrimido[4,5-b]indole core with a 1,2,4-oxadiazole (B8745197) moiety have been designed and synthesized as MDM2 inhibitors. One promising candidate from this series, compound 12c , which features a para-nitro group on the oxadiazole ring, demonstrated a potent cytotoxic IC₅₀ of 1.1 μM against MCF-7 cancer cells.

Interactions with Cellular Structural Components

Derivatives of this compound have also been shown to interact with fundamental cellular structural components, most notably microtubules. A series of N⁴-(substituted phenyl)-N⁴-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines were identified as potent microtubule depolymerizing agents. These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death. Notably, compounds from this class were effective against multidrug-resistant cancer cells, including those that overexpress P-glycoprotein or the βIII isotype of tubulin, which are common mechanisms of clinical drug resistance to microtubule-targeting agents.

Microtubule Depolymerization Mechanisms

Derivatives of this compound have been identified as potent microtubule depolymerizing agents, a mechanism central to their anticancer activity. nih.gov These compounds typically bind to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for cell division. google.comdntb.gov.ua This disruption leads to mitotic arrest and subsequent cell death. nih.gov

Molecular modeling and structure-activity relationship (SAR) studies have elucidated key structural features for this activity. The pyrimido[4,5-b]indole scaffold engages in hydrophobic interactions with amino acid residues within the colchicine binding pocket, including Alaα180, Valα181, and Leuβ248. nih.govgoogle.com Substitutions at various positions on the tricyclic core significantly influence potency:

2-position: Substitution with a methyl (CH₃) or amino (NH₂) group is important for potent activity. nih.gov

4-position: An N⁴-aryl moiety makes critical hydrophobic interactions, while an N⁴-methyl group can fit into a specific hydrophobic pocket. nih.govgoogle.com

5-position: Substitution at this position with a methyl or chloro group has been found to be detrimental to activity. nih.gov

Certain compounds, such as compounds 2 and 6 (See Table of Compounds), demonstrate potent, low nanomolar IC₅₀ values against various cancer cell lines, including MDA-MB-435, SK-OV-3, and HeLa. nih.govjuniperpublishers.com Notably, many of these derivatives are effective against multidrug-resistant (MDR) cells, circumventing resistance mechanisms associated with P-glycoprotein (Pgp) expression or the presence of the βIII-tubulin isotype. nih.govjuniperpublishers.com Interestingly, some 5-chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2,4-diamines have been identified as "Janus" compounds, exhibiting both microtubule-destabilizing effects at lower concentrations and microtubule-stabilizing (bundling) effects at higher concentrations. google.com

Table 1: In Vitro Anticancer Activity of Select this compound Derivatives This table summarizes the half-maximal inhibitory concentration (IC₅₀) in nanomolar (nM) of representative compounds against various cancer cell lines.

Compound MDA-MB-435 (IC₅₀, nM) SK-OV-3 (IC₅₀, nM) HeLa (IC₅₀, nM) Reference
Compound 1 14.7 - - nih.gov
Compound 2 18.2 23.3 47.7 nih.gov

| Compound 6 | 20.8 | 34.5 | 68.1 | nih.gov |

Receptor Modulation (e.g., Toll-like Receptor 4 (TLR4) Agonism)

While direct modulation of TLR4 by 9H-pyrimido[4,5-b]indoles is not extensively documented, a closely related isomeric scaffold, pyrimido[5,4-b]indole, has been identified as a potent and selective agonist of Toll-like Receptor 4 (TLR4). acs.orgnih.gov These small molecules are unique as they are "non-lipid-like" activators of TLR4, a receptor typically stimulated by macromolecules like lipopolysaccharide (LPS). nih.govgoogle.com

The activation of the TLR4/MD-2 complex by these compounds initiates an innate immune response through the NF-κB signaling pathway. acs.org This leads to the production of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8. acs.orgnih.gov SAR studies of the pyrimido[5,4-b]indole scaffold have revealed that:

A hydrophobic group, preferably a phenyl group, is required at the N-3 position. nih.govscience.gov

The terminal carboxamide function must contain a bulky hydrophobic moiety, such as a cyclohexyl group, for optimal activity. nih.govscience.gov

The indole (B1671886) N-5 position should remain unsubstituted. science.gov

Computational modeling suggests these compounds bind primarily to the myeloid differentiation protein-2 (MD-2), an accessory protein essential for TLR4 activation. acs.orgnih.gov By stimulating the innate immune system, these molecules hold potential for use as vaccine adjuvants or immune modulators. acs.orgresearchgate.net

Enzyme Inhibition Beyond Kinases (e.g., Thymidylate Synthase (TS) Inhibition)

Certain this compound derivatives have been specifically designed as dual-action agents that also inhibit enzymes critical for cancer cell survival, moving beyond typical kinase targets. A notable example is the inhibition of human thymidylate synthase (hTS). mdpi.comgoogle.com TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. science.gov

A series of 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines were synthesized and found to be potent inhibitors of both receptor tyrosine kinases (like VEGFR-2) and hTS. google.com This dual inhibition combines antiangiogenic and cytotoxic effects into a single molecule. mdpi.com For instance, Compound 5 (See Table of Compounds) was equipotent to the standard VEGFR-2 inhibitor semaxanib and demonstrated superior hTS inhibition compared to the established TS inhibitor pemetrexed. google.com Several other compounds in the same series also showed nanomolar inhibitory activity against hTS, proving to be several folds more potent than pemetrexed. google.com

Table 2: Human Thymidylate Synthase (hTS) Inhibition by 5-(Arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines This table displays the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) against hTS.

Compound hTS (IC₅₀, µM) Reference
Compound 3 0.28 google.com
Compound 5 0.82 google.com
Compound 6 (TS) 0.35 google.com
Compound 7 0.53 google.com

| Pemetrexed (Standard) | 1.1 | google.com |

Modulation of Signaling Pathways (e.g., Hedgehog, Wnt)

The direct and specific modulation of the Hedgehog or Wnt signaling pathways by compounds with a core this compound structure is not a primary focus in the available scientific literature. While these pathways are critical in developmental biology and oncology, and various heterocyclic compounds have been investigated as modulators, specific studies detailing the interaction of this compound derivatives with key components of the Hedgehog or Wnt cascades are not prominently reported. Research has largely centered on their roles as kinase inhibitors, microtubule disruptors, and immunomodulators. nih.govacs.orggoogle.com

Stem Cell Biology Applications (e.g., Hematopoietic Stem Cell Expansion)

A significant application for this compound derivatives has been discovered in the field of stem cell biology. Specific molecules from this class, most notably UM171 and UM729 , have been identified as potent agonists of human hematopoietic stem cell (HSC) self-renewal. tandfonline.comscience.govresearchgate.net This activity is crucial for the ex vivo expansion of HSCs, particularly from umbilical cord blood, which is a rich source of stem cells but often contains a limited number for adult transplantation. tandfonline.comgoogle.com

UM171 stimulates the expansion of long-term repopulating HSCs, which are capable of regenerating the entire hematopoietic system. tandfonline.comgoogle.com Its mechanism is independent of the aryl hydrocarbon receptor (AHR), a pathway targeted by other expansion molecules like StemReginin 1 (SR1). tandfonline.comresearchgate.net In fact, UM171 and SR1 can cooperate to enhance the expansion of progenitor cells while suppressing their differentiation into mature cells. tandfonline.com The ability of these pyrimidoindole compounds to robustly expand the primitive HSC population without inducing differentiation makes them promising candidates for improving the success of cord blood transplants and for applications in gene therapy. tandfonline.comscience.govscience.gov

Table 3: Effect of UM171 on Ex Vivo Expansion of Cord Blood CD34⁺ Cells This table shows the fold expansion of different hematopoietic cell populations after 12 days in culture.

Cell Population Fold Expansion with UM171 Reference
CD34⁺ cells ~120-fold ucsc.edu
CD34⁺CD45RA⁻ cells ~180-fold ucsc.edu

Broad Spectrum In Vitro Efficacy and Mechanisms of Action

The this compound scaffold has given rise to compounds with a wide range of biological activities demonstrated in vitro.

Anticancer Activity: The primary mechanism for anticancer efficacy is the disruption of microtubule dynamics, as detailed in section 4.3.1. nih.govjuniperpublishers.com This leads to cell cycle arrest and apoptosis. Additional anticancer mechanisms include the inhibition of receptor tyrosine kinases (such as RET, VEGFR-2, and PDGFR-β) involved in tumor angiogenesis and proliferation, as well as the inhibition of essential metabolic enzymes like thymidylate synthase. mdpi.comgoogle.com These varied mechanisms provide a multi-pronged attack on cancer cells and can help overcome resistance.

Anti-inflammatory and Immunomodulatory Activity: As discussed in section 4.4, the related pyrimido[5,4-b]indole scaffold can act as a TLR4 agonist, stimulating an innate immune response. acs.orgnih.gov This ability to modulate immune signaling pathways indicates a potential for anti-inflammatory applications or for use as adjuvants to enhance vaccine efficacy.

Antimicrobial Activity: Derivatives of this compound have been identified as a novel class of potent antibacterial agents. nih.gov These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govgoogle.com Their mechanism of action involves targeting bacterial topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE), which are essential for bacterial DNA replication and are distinct from their human counterparts. nih.govgoogle.com This makes them attractive candidates for the development of new antibiotics to combat the rise of drug-resistant bacteria. nih.gov

Structure Activity Relationship Sar Studies of 9h Pyrimido 4,5 B Indole Compounds

Impact of Substituent Variation on Biological Activity and Selectivity

The nature and position of chemical groups attached to the 9H-pyrimido[4,5-b]indole core are critical determinants of its biological effects. Modifications across the tricyclic system have led to the identification of key structural features that govern potency and selectivity.

The C2 and C4 positions of the pyrimidine (B1678525) ring are pivotal for interaction with biological targets and have been a major focus of SAR studies.

For microtubule depolymerizing agents, substitution at the C2 position is crucial for activity. nih.gov A comparison of analogs revealed that compounds with a 2-methyl (2-Me) or a 2-amino (2-NH2) group were significantly more potent than the corresponding compound with hydrogen at the C2 position (2-H). nih.gov This suggests that a substituent at this position is important for the compound's effectiveness. nih.gov In contrast, for a series of Glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, the addition of a methyl group at the C2 position of a 7-chloro-9H-pyrimido[4,5-b]indole scaffold led to a significant loss of potency. mdpi.com

The C4 position is frequently used to attach side chains that modulate the compound's properties. For instance, an N-methyl group attached to the amine at C4 (N4-Me) was found to lie within a hydrophobic pocket of tubulin, contributing to binding. nih.gov In the context of GSK-3β inhibitors, the removal of this N-methyl group was generally unfavorable for activity. mdpi.com Furthermore, the C4 position has been functionalized with various substituted anilines to develop potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.gov

PositionSubstituentTargetEffect on ActivityReference
C2 -CH₃ or -NH₂TubulinImportant for potency nih.gov
C2 -HTubulinReduced potency nih.gov
C2 -CH₃GSK-3βSubstantial loss of potency mdpi.com
C4 N-methylanilinesTubulinPotent activity nih.gov
C4 N-substituted phenylVEGFR-2Potent inhibition nih.gov

Modifications to the indole (B1671886) portion of the scaffold have demonstrated a significant impact on both potency and selectivity.

In the development of microtubule depolymerizers, substitutions at the C5 position with either a methyl (5-Me) or a chloro (5-Cl) group were found to be detrimental to the compound's activity. nih.gov Similarly, for GSK-3β inhibitors, placing a chlorine atom at the C5 position resulted in decreased activity compared to its regioisomer with chlorine at the C7 position. mdpi.com

The C7 position has proven to be a more favorable site for substitution. In a series of GSK-3β inhibitors, halogenation at C7 was well-tolerated. The inhibitory potency showed a marginal increase when moving from chlorine to bromine to iodine, corresponding with the increasing van der Waals radii of the halogens. mdpi.com However, introducing larger groups like methoxy (B1213986) (-OCH₃) or trifluoromethyl (-CF₃) at the C7 position resulted in inactive compounds, likely due to steric clashes within the target's binding site. mdpi.com

PositionSubstituentTargetEffect on ActivityReference
C5 -CH₃ or -ClTubulinDetrimental nih.gov
C5 -ClGSK-3βDecreased activity vs. C7-Cl mdpi.com
C7 -Cl, -Br, -IGSK-3βPotency increases with size mdpi.com
C7 -OCH₃ or -CF₃GSK-3βInactive mdpi.com

Alicyclic amine side chains, particularly those attached at the C4 position, are a key structural feature for enhancing the drug-like properties of this compound derivatives. A notable example is the incorporation of a piperidine (B6355638) ring, which has been explored in the development of GSK-3β inhibitors. mdpi.com

A lead compound featuring a methylamino-piperidine side chain demonstrated promising inhibitory potency but suffered from rapid metabolic degradation. mdpi.com To address this, SAR studies focused on introducing an acyl substituent onto the piperidine nitrogen. This modification successfully eliminated the metabolic hotspot while maintaining or even improving biological activity. mdpi.com These studies highlight the critical role of the alicyclic amine in balancing potency and metabolic stability. mdpi.com

As previously mentioned, halogenation at the C7 position of the indole ring was found to be beneficial for GSK-3β inhibition, with larger halogens slightly enhancing potency. mdpi.com Conversely, a chloro group at the C5 position was detrimental for both GSK-3β inhibitors and microtubule depolymerizing agents. nih.govmdpi.com The introduction of a 5-chloro substituent on the N4-phenyl scaffold was a key design element for creating potent and selective VEGFR-2 inhibitors. nih.gov

The nature of aromatic and heteroaromatic substituents can dictate selectivity between different kinase targets. In the development of dual RET/TRK inhibitors, the choice of a heterocycle attached to the C4-aniline linker was critical. A tert-butyl pyrazole (B372694) moiety allowed for dual activity against both RET and TRK kinases, whereas a tert-butyl isoxazole (B147169) group conferred greater selectivity for RET inhibition. nih.govnih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives plays a crucial role in their ability to bind effectively to their biological targets. Conformational analysis, through techniques like NMR and molecular modeling, has provided valuable insights into the structural basis for their activity. nih.gov

Studies on microtubule depolymerizers revealed that restricting the conformation of the N4-aryl group could impact potency. nih.gov By incorporating the side chain into a more rigid bicyclic system, such as a tetrahydroquinoline, rotation around the C4-N bond is eliminated. This conformational restriction resulted in a potent compound that maintained significant activity, demonstrating that a more rigid structure is well-tolerated. nih.gov

Similarly, the introduction of a chloro group at the C5 position was shown to provide conformational restriction through steric hindrance. nih.gov A systematic conformational search indicated that a 5-chloro substituted compound had fewer stable conformations around the C4–N bond compared to its non-chlorinated analog. This restriction may contribute to kinase selectivity by favoring a specific binding orientation. nih.gov

Stereochemical Effects on Biological Potency and Specificity

Stereochemistry can have a profound impact on the biological activity of chiral this compound compounds, as different enantiomers can exhibit vastly different potencies and selectivities. mdpi.com This is particularly relevant when asymmetric centers are present in side chains.

In a series of GSK-3β inhibitors featuring a stereocenter at the 3-position of a piperidine side chain, a strong dependence on the stereoconfiguration was observed. mdpi.com The (R)-enantiomers were identified as potent, nanomolar inhibitors of GSK-3β. In stark contrast, their corresponding (S)-enantiomers showed a substantial loss in activity. mdpi.com This dramatic difference underscores the importance of the precise three-dimensional arrangement of the substituent on the piperidine ring for optimal interaction with the kinase's active site. mdpi.com The eutomer (the more active enantiomer) was thus identified as the (R)-configuration for this class of inhibitors. mdpi.com

Development of Pharmacophore Models from SAR Data

The translation of Structure-Activity Relationship (SAR) data into a cohesive pharmacophore model is a cornerstone of modern drug design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the this compound scaffold, extensive SAR studies against various biological targets, such as microtubules and protein kinases, have provided the foundational data necessary to construct predictive pharmacophore models. These models serve as powerful tools for virtual screening and the rational design of new, more potent, and selective compounds.

Pharmacophore Model for Microtubule Depolymerizing Agents

SAR studies on this compound-4-amines as agents that target the colchicine (B1669291) site of tubulin have elucidated key structural requirements for potent microtubule depolymerizing activity. nih.govnih.gov Molecular modeling and biological evaluation of a series of analogs have identified critical interaction points and tolerated modifications, which directly inform the development of a pharmacophore model. nih.gov

Key SAR Findings:

2-Position: Substitution at the 2-position of the pyrimidine ring is crucial for high potency. Compounds with a 2-methyl or 2-amino group exhibit significantly greater activity than the unsubstituted (2-H) analog. nih.gov This suggests the presence of a specific binding pocket that can accommodate small, potentially hydrogen-bonding or hydrophobic groups.

4-Position: An N4-aryl moiety is essential for activity. The nature and substitution pattern of this aryl ring modulate potency and are critical for establishing hydrophobic interactions within the colchicine binding site. nih.gov

5-Position: The indole ring's 5-position is highly sensitive to substitution. The introduction of even small groups like methyl or chloro at this position leads to a substantial decrease in activity, indicating steric hindrance or an unfavorable interaction in the binding pocket. nih.gov This defines a critical exclusion volume in a pharmacophore model.

Tricyclic Core: The planar this compound scaffold itself is a primary determinant of activity, forming extensive hydrophobic interactions with key amino acid residues in the binding site, including Alaα180, Valα181, and Leuβ248. nih.gov

Based on these findings, a pharmacophore model for colchicine site binders can be proposed, as detailed in the tables below.

Table 1: SAR Summary for this compound Microtubule Depolymerizing Agents

Compound Ref. 2-Position Substitution 5-Position Substitution N4-Aryl Group Relative Potency
1 -NH₂ -H 3,4,5-trimethoxyphenyl High
2 -CH₃ -H 3,4,5-trimethoxyphenyl High
3 -H -H 3,4,5-trimethoxyphenyl Low
7 -NH₂ -Cl 3,4,5-trimethoxyphenyl Very Low

Data synthesized from Gangjee et al. (2017). nih.gov

Table 2: Derived Pharmacophoric Features for Microtubule Depolymerizing Activity

Feature Description Inferred From SAR
Aromatic/Hydrophobic (AR/H) Three-point feature representing the tricyclic core. Essential for hydrophobic interactions with tubulin.
Hydrogen Bond Donor/Acceptor (HBD/A) or Hydrophobic (H) Feature at the 2-position. Potent activity of 2-NH₂ and 2-CH₃ analogs.
Aromatic/Hydrophobic (AR/H) Feature representing the N⁴-aryl substituent. Required for hydrophobic interactions in the colchicine A-ring site.

Pharmacophore Models for Protein Kinase Inhibitors

The this compound scaffold has proven to be a versatile template for the development of inhibitors targeting various protein kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Receptor Tyrosine Kinase (RET). mdpi.comnih.govnih.govnih.gov SAR data from these studies allow for the construction of distinct pharmacophore models tailored to the specific architecture of each kinase's ATP-binding site.

Intensive SAR studies have been conducted on 7-substituted 9H-pyrimido[4,5-b]indoles, leading to the identification of nanomolar GSK-3β inhibitors. mdpi.comnih.gov These studies highlight the importance of specific substitutions on both the tricyclic core and the C4-substituent, as well as the crucial role of stereochemistry. mdpi.comnih.gov

Key SAR Findings:

7-Position: Halogen substitution (Cl, Br) at this position is favorable and enhances potency. In contrast, larger groups like methoxy or trifluoromethyl (CF₃) are detrimental, likely due to steric clashes. mdpi.com

C4-Substituent: An N-methyl group on the linker amine is generally favorable for activity. mdpi.com

Stereochemistry: For compounds containing a chiral center in the C4-piperidine ring, the (R)-enantiomer is consistently the eutomer (the more active stereoisomer), displaying significantly higher potency than the (S)-enantiomer. mdpi.comnih.gov This points to a highly defined 3D binding mode.

Hinge-Binding: The pyrimidine portion of the scaffold is predicted to form key hydrogen bonds with the kinase hinge region, a canonical interaction for many kinase inhibitors.

Table 3: SAR Summary for this compound GSK-3β Inhibitors

R⁷ Substitution Stereocenter Relative Potency
-Cl (R) High
-Br (R) High
-Cl (S) Very Low
-OCH₃ Racemic Inactive
-CF₃ Racemic Inactive

Data synthesized from Söte et al. (2020). mdpi.com

Table 4: Derived Pharmacophoric Features for GSK-3β Inhibition

Feature Description Inferred From SAR
Hydrogen Bond Acceptor (HBA) Two features on the pyrimidine N1 and N3 atoms. Essential for binding to the kinase hinge region.
Hydrophobic/Aromatic (H/AR) Feature representing the indole portion of the core. Occupies a hydrophobic region of the ATP pocket.
Halogen Bond/Hydrophobic (Hal/H) Feature at the 7-position. Increased potency with -Cl and -Br substituents.
Hydrophobic (H) Feature corresponding to the N-methyl group. Favorable contribution to activity.

Research into this compound derivatives has also led to the discovery of dual inhibitors of RET and Tropomyosin receptor kinase A (TRKA). nih.govnih.gov SAR in this series is dictated by the substituent projected into the back pocket of the kinase active site.

Key SAR Findings:

Tricyclic Warhead: The core scaffold occupies the ATP binding pocket and interacts with the hinge region (Ala108 in RET). nih.gov

R₂ Back Pocket Group: The nature of the heterocycle at the R₂ position dictates the inhibitor's selectivity profile. A tert-butyl pyrazole moiety allows for dual activity against both RET and TRK, while a tert-butyl isoxazole provides greater selectivity for RET. nih.gov

Amide Linker: An amide nitrogen in the linker forms a crucial hydrogen bond with the DFG motif of the kinase. nih.gov

This SAR data suggests a pharmacophore model where the core provides hinge-binding features, the amide linker provides a hydrogen bond donor, and a variable hydrophobic/aromatic feature defines selectivity by interacting with the kinase's back pocket.

Computational and Theoretical Studies on 9h Pyrimido 4,5 B Indole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 9H-pyrimido[4,5-b]indole derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein kinases, which are common targets for this class of compounds.

Research has shown that the pyrimido[4,5-b]indole core typically acts as a hinge-binder, a common feature for kinase inhibitors that mimic the adenine (B156593) region of ATP. The pyrimidine (B1678525) portion of the scaffold is crucial for forming key hydrogen bonds with the backbone of the hinge region residues of the kinase. For instance, in studies targeting the RET (Rearranged during transfection) kinase, the tricyclic warhead of a this compound derivative was shown to form a critical hydrogen bond with the backbone amide of Alanine 108 (Ala108) in the hinge region. Similarly, when docked into the Tropomyosin receptor kinase A (TRKA), the same scaffold interacts with Methionine 592 (Met592) at the hinge.

In the context of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), docking simulations have revealed that the 7-chloro-9H-pyrimido[4,5-b]indole scaffold establishes stable interactions with the hinge residues Aspartic acid 133 (Asp133) and Valine 135 (Val135). Beyond the hinge, substituents on the indole (B1671886) and pyrimidine rings explore different sub-pockets of the ATP-binding site, forming additional interactions that determine the compound's potency and selectivity. For example, in TRKA, a phenyl linker on a derivative was observed to form a pi-pi stacking interaction with Phenylalanine 589 (Phe589) and a pi-cation interaction with Lysine 544 (Lys544), further anchoring the ligand in the active site.

These simulations provide a static snapshot of the potential binding pose and are scored based on binding energy calculations, which help in prioritizing compounds for synthesis.

Table 1: Key Molecular Docking Interactions for this compound Derivatives

Target ProteinKey Interacting ResiduesType of InteractionReference
RET KinaseAla108 (Hinge)Hydrogen Bond
TRKA KinaseMet592 (Hinge)Hydrogen Bond
TRKA KinasePhe589, Lys544Pi-Pi Stacking, Pi-Cation
GSK-3βAsp133, Val135 (Hinge)Hydrogen Bond

Molecular Dynamics Simulations for Binding Mode Elucidation and Stability

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-target complex, assessing its stability and conformational changes over time. MD simulations, often run for extended periods such as 1 microsecond (µs), are crucial for validating docking poses and gaining a deeper understanding of the binding mode.

MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can highlight subtle conformational rearrangements in the protein upon ligand binding, which are missed in rigid docking protocols. This detailed understanding of the dynamic behavior of the ligand-protein complex is invaluable for elucidating the precise mechanism of inhibition and for designing next-generation inhibitors with improved affinity and residence time.

Quantitative Structure-Activity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, QSAR studies have been performed to understand the structural requirements for specific biological effects, such as cytotoxicity against cancer cells.

In one study, a series of 2,4-diamino-9H-pyrimido[4,5-b]indol-6-ols was synthesized and evaluated for in vitro cytotoxic activity against human cancer cell lines. To comprehend the experimental results, QSAR investigations were conducted. The resulting models showed a very good linearity between the experimental and predicted IC50 values, indicating that the models were robust and predictive. Such QSAR models can identify key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that govern the activity of the compounds. The insights from these models are critical for guiding the design of new analogues with enhanced potency by modifying the scaffold with substituents that have the desired properties.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are applied to the this compound scaffold to understand its intrinsic electronic properties, which are fundamental to its reactivity and ability to engage in intermolecular interactions.

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. For related heterocyclic systems like pyrimido[4,5-b]quinolines, DFT studies have been used to investigate physicochemical properties and relative reactivity through Frontier Molecular Orbital (FMO) and MEP analyses.

The MEP map visualizes the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for ligand-receptor binding. For the this compound core, DFT can pinpoint the nitrogen atoms on the pyrimidine ring as key hydrogen bond acceptors, corroborating the interaction patterns seen in docking studies.

Table 2: Application of DFT in Analyzing Heterocyclic Scaffolds

Calculated PropertySignificanceApplication in Drug Design
HOMO/LUMO EnergiesRelates to chemical reactivity and stability.Predicts the molecule's ability to donate or accept electrons.
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions.Predicts sites for hydrogen bonding and other non-covalent interactions.
Optimized Molecular GeometryProvides the lowest energy conformation of the molecule.Correlates theoretical structures with experimental data (e.g., X-ray crystallography).

In Silico ADME Prediction Relevant to Drug Design (e.g., Metabolic Stability)

In addition to predicting a compound's activity at its target (pharmacodynamics), computational methods are essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties (pharmacokinetics). In silico ADME prediction allows for the early identification of potential liabilities, such as poor absorption or rapid metabolism, which can lead to the failure of a drug candidate.

For the this compound series, metabolic stability has been a key area of investigation. Initial lead compounds, while potent, have been shown to undergo rapid degradation by human liver microsomes. For example, one promising GSK-3β inhibitor from this class was found to have a metabolic hotspot, leading to poor stability. Computational tools can predict sites of metabolism on a molecule, often flagging chemically reactive or sterically accessible positions that are susceptible to modification by metabolic enzymes like the Cytochrome P450 (CYP) family.

Guided by these predictions and experimental findings, medicinal chemists can modify the structure to block or reduce metabolic breakdown. In the case of the aforementioned GSK-3β inhibitor, the introduction of an acyl substituent on a piperidine (B6355638) nitrogen atom was a successful strategy to eliminate the metabolic hotspot, leading to derivatives with improved metabolic stability while maintaining high potency. Other predicted properties include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting key drug-metabolizing enzymes, all of which are critical for designing a successful drug candidate.

Advanced Preclinical Evaluation Strategies of 9h Pyrimido 4,5 B Indole Derivatives

In Vitro Efficacy in Relevant Cellular Models

The initial assessment of 9H-pyrimido[4,5-b]indole derivatives involves a suite of in vitro assays to determine their efficacy and mechanism of action at the cellular level. These assays are crucial for selecting lead candidates for further preclinical development.

Cell-Based Kinase Inhibition Assays

Derivatives of this compound have been identified as potent inhibitors of several protein kinases implicated in various diseases. nih.govmdpi.com Cell-based assays are employed to quantify the inhibitory activity of these compounds within a cellular context, providing more physiologically relevant data than purely enzymatic assays.

Research has shown that this scaffold can be tailored to target a range of kinases. For instance, certain derivatives have been developed as dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase (TRK), two kinases whose aberrant signaling is linked to numerous cancers. nih.govnih.gov Others have been optimized as inhibitors of Glycogen (B147801) synthase kinase-3β (GSK-3β), a target in Alzheimer's disease research. mdpi.comnih.gov Further studies have identified derivatives with inhibitory activity against Ser/Thr kinases such as Casein kinase 1 (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.govsciforum.net

The potency of these compounds is typically expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A NanoBRET™ Target Engagement (TE) intracellular assay, for example, has been used to measure the IC50 of GSK-3β inhibitors directly within living cells. mdpi.com

Table 1: Cell-Based Kinase Inhibition by this compound Derivatives

CompoundTarget Kinase(s)Assay TypeIC50 ValueReference
(R)-1-(3-((7-bromo-9Hpyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28)GSK-3βADP Glo™ Assay360 nM mdpi.com
(R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2)GSK-3βADP Glo™ Assay480 nM mdpi.com
Compound 3a (Isomer)CK1δ/εEnzymatic Assay0.7 µM nih.govsciforum.net
(S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile (2)GSK-3βNanoBRET™ TE Intracellular Assay2.24 µM mdpi.com

Functional Assays for Target Engagement (e.g., Microtubule Dynamics, Gene Expression Modulation)

Beyond direct enzyme inhibition, functional assays are critical to confirm that the compound engages its target in a way that produces a desired biological outcome. For this compound derivatives, this has been extensively studied in the context of microtubule dynamics.

Several studies have identified 9H-pyrimido[4,5-b]indoles as potent microtubule depolymerizing agents that bind to the colchicine (B1669291) site on tubulin. nih.gov These agents disrupt the dynamic instability of microtubules, which is essential for cell division, leading to mitotic arrest and cell death. nih.govfrontiersin.org Functional assays to confirm this mechanism include tubulin polymerization assays, where the compound's ability to inhibit the formation of microtubules from tubulin subunits is measured. Immunofluorescence staining in cells treated with these compounds can also visually confirm the disruption of the microtubule network. frontiersin.org Research has demonstrated that specific derivatives can depolymerize microtubules at nanomolar concentrations. nih.gov

In terms of gene expression, some anti-melanoma compounds based on different scaffolds have been shown to work by downregulating spliceosomal proteins, which represents a modulation of gene expression. While specific studies on gene expression modulation by 9H-pyrimido[4,5-b]indoles are less detailed in the provided context, the downstream effects of kinase inhibition or microtubule disruption inherently involve significant changes in gene expression profiles related to cell cycle progression and apoptosis. For example, treatment with dual RET/TRK inhibitors leads to a G1 cell cycle arrest, a process governed by complex gene expression changes. nih.gov

Table 2: Functional Activity of this compound Derivatives on Microtubule Dynamics

CompoundFunctional EffectAssayPotency (EC50)Reference
Compound 1Microtubule DepolymerizationCell-based133 nM nih.gov
Compound 2Microtubule DepolymerizationCell-basedComparable to Compound 1 nih.gov
Compound 6Microtubule DepolymerizationCell-basedComparable to Compound 1 nih.gov

Cellular Growth Inhibition Assays in Disease-Relevant Cell Lines

Ultimately, the in vitro efficacy of a potential therapeutic compound is measured by its ability to inhibit the growth of disease-relevant cells. For this compound derivatives, this is typically assessed using cellular viability or growth inhibition assays against a panel of human cancer cell lines.

These compounds have demonstrated potent growth inhibition against various cancer cell lines, with IC50 or GI50 values often in the nanomolar range. For example, derivatives targeting microtubules have shown two-digit nanomolar potency against melanoma (MDA-MB-435), ovarian (SK-OV-3), and cervical (HeLa) cancer cells. nih.gov Dual RET/TRK inhibitors significantly decrease cell viability in cell lines driven by these oncogenes, such as the RET-driven non-small cell lung cancer line LC-2/ad and the TRK-driven colorectal cancer line KM12. nih.gov Importantly, these compounds often show selectivity, with much lower activity against cell lines not driven by the target kinase, such as the KRAS-driven A549 cell line. nih.gov A key advantage of some derivatives is their effectiveness against multidrug-resistant (MDR) cells, particularly those that overexpress P-glycoprotein, a common mechanism of clinical resistance to microtubule-targeting drugs. nih.gov

Table 3: Cellular Growth Inhibition by this compound Derivatives

CompoundCell LineCancer TypePotency (IC50/GC50)Reference
Compound 1MDA-MB-435Melanoma14.7 nM nih.gov
Compound 2MDA-MB-435MelanomaTwo-digit nM nih.gov
SK-OV-3Ovarian CancerTwo-digit nM nih.gov
HeLaCervical CancerTwo-digit nM nih.gov
Compound 6MDA-MB-435MelanomaTwo-digit nM nih.gov
SK-OV-3Ovarian CancerTwo-digit nM nih.gov
HeLaCervical CancerTwo-digit nM nih.gov
Tricyclic Inhibitors (General)LC-2/ad (RET-driven)Non-Small Cell Lung CancerSignificant decrease in viability nih.gov
KM12 (TRK-driven)Colorectal CancerSignificant decrease in viability nih.gov

In Vivo Efficacy Studies in Mechanistic Animal Models

Following promising in vitro results, lead candidates are advanced to in vivo studies using animal models. These studies are designed to assess efficacy in a living system and to understand the pharmacokinetic properties that influence target engagement.

Xenograft Models for Efficacy (Mechanism-Focused)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo anti-tumor efficacy of drug candidates. Studies on this compound derivatives have utilized these models to confirm that the in vitro activity translates to a therapeutic effect.

For example, orally administered pyrimido[4,5-b]indole derivatives targeting RET kinase have been shown to almost completely inhibit the growth of RET-mutant tumors in xenograft models. researchgate.net The mechanism-focused nature of these studies is highlighted by the observation that the same compounds have a reduced effect on tumors that are negative for the target kinase, confirming that the anti-tumorigenic effect is driven by the intended mechanism of action. researchgate.net

Pharmacokinetic Profiles Relevant to Target Engagement in Animal Models

A compound's efficacy in vivo is critically dependent on its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted. A key aspect of this profile is metabolic stability, which determines the compound's half-life and its ability to maintain a sufficient concentration in the body to engage its target.

Metabolic stability is often first assessed in vitro using human liver microsomes (HLMs), which contain the primary enzymes responsible for drug metabolism. springernature.com For a series of this compound-based GSK-3β inhibitors, initial lead compounds were found to undergo rapid degradation by HLMs, with one having a half-life of only 30 minutes. mdpi.com This prompted further chemical modifications, such as the introduction of an amide bond, which proved to be an effective strategy to eliminate the metabolic hotspot and improve stability. mdpi.comnih.gov Subsequent generations of these compounds displayed significantly improved metabolic stability, a crucial step for ensuring that they can achieve and sustain therapeutic concentrations in subsequent in vivo efficacy studies. mdpi.comnih.gov

Table 4: Metabolic Stability of this compound Derivatives

CompoundEvaluation SystemFindingReference
3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile (1)Human Liver Microsomes (HLM)Rapid biotransformation (t½ ≈ 30 min) mdpi.com
(R)-1-(3-((7-bromo-9Hpyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28)Human Liver Microsomes (HLM)Displayed improved metabolic stability mdpi.comnih.gov
(R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2)Human Liver Microsomes (HLM)Displayed improved metabolic stability mdpi.comnih.gov

Proof-of-Concept Studies in Disease Models (e.g., Hematopoietic Stem Cell Repopulation)

A significant breakthrough in the preclinical evaluation of this compound derivatives has been demonstrated in the field of hematology, specifically in the ex vivo expansion and repopulation of hematopoietic stem cells (HSCs). Certain compounds from this class have been identified as potent agonists of human HSC self-renewal.

A notable example is the pyrimido-indole derivative UM171. stemcell.comwikipedia.org This small molecule has been shown to facilitate the robust expansion of HSCs derived from human cord blood in laboratory settings. stemcell.commolnova.com The key proof-of-concept was established through transplantation studies in immunodeficient mice. When human HSCs, expanded ex vivo with UM171, were transplanted into these animal models, they demonstrated a remarkable ability to reconstitute the hematopoietic system long-term. stemcell.com This indicates that the expanded cells retained their fundamental stem cell properties, including the capacity for self-renewal and differentiation into all mature blood cell lineages.

The activity of UM171 and a related compound, UM729, is distinct from other small molecules that stimulate hematopoiesis, such as aryl hydrocarbon receptor (AhR) antagonists like StemRegenin 1 (SR1). stemcell.com In fact, studies have shown that when UM171 or UM729 are used in combination with SR1, the ex vivo expansion of HSCs is further enhanced. stemcell.com These findings provide strong preclinical evidence for the potential of this compound derivatives in clinical applications such as cord blood transplantation, where the limited number of stem cells is a major challenge. wikipedia.org

Table 1: Effects of this compound Derivatives on Hematopoietic Stem Cells
CompoundPrimary FindingModel SystemKey Outcome
UM171Potent agonist of HSC self-renewal. stemcell.commolnova.comEx vivo culture of human cord blood CD34+ cells; Immunodeficient mice.~10-fold increase in frequency of repopulating HSCs. stemcell.com
UM729Promotes human CD34+ cell expansion. stemcell.comEx vivo culture of human hematopoietic cells.Enhances expansion of primitive hematopoietic cells (CD34+CD45RA-). stemcell.com

Co-crystal Structure Determination with Target Proteins

Understanding the precise molecular interactions between this compound derivatives and their protein targets is fundamental to elucidating their mechanism of action and enabling structure-based drug design. While traditional co-crystal X-ray diffraction is a primary method, other techniques like cryogenic electron microscopy (Cryo-EM) and molecular docking studies also provide critical structural insights.

In the case of UM171, Cryo-EM studies have revealed its function as a "molecular glue." wikipedia.orgnih.gov UM171 promotes the interaction between the E3 ligase KBTBD4 and histone deacetylases HDAC1 and HDAC2. wikipedia.orgnih.gov The structural studies captured KBTBD4-HDAC2 complexes, demonstrating that UM171 binds across the ternary interface of the complex. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of HDAC1/2. wikipedia.org These high-resolution structures provide a mechanistic basis for the biological activity of UM171 in promoting stemness. nih.gov

For other derivatives of the this compound scaffold, molecular docking studies have been employed to predict binding modes with target kinases. For instance, a derivative identified as a dual inhibitor of RET and TRK kinases was modeled in the ATP binding pockets of these proteins. The modeling suggested that the tricyclic core of the inhibitor forms a key hydrogen bond with a hinge region residue (Ala108 in RET, Met592 in TRK). nih.gov The study utilized an existing TRK crystal structure (PDB ID: 5WR7) for its modeling. nih.gov Further interactions, such as hydrogen bonds with the DFG motif and pi-pi stacking with phenylalanine residues, were also predicted, offering a structural hypothesis for the compound's inhibitory activity. nih.gov

Table 2: Structural Interaction Data for this compound Derivatives
DerivativeTarget Protein(s)Structural MethodKey Interactions / Findings
UM171KBTBD4-HDAC2 complex. nih.govCryo-EMActs as a molecular glue, binding across the ternary interface. nih.gov
Compound 13 (RET/TRK Inhibitor)RET kinase, TRK kinase. nih.govMolecular DockingHydrogen bond with hinge residue (Ala108 in RET, Met592 in TRK); Pi-pi interaction with Phe589 in TRK. nih.gov

Future Perspectives and Research Directions for 9h Pyrimido 4,5 B Indole Research

Addressing Resistance Mechanisms in Target-Based Therapies

A significant hurdle in targeted cancer therapy is the emergence of drug resistance. Selective inhibitors can impose a strong selective pressure on tumors, leading to the development of mutations that bypass the drug's mechanism of action. nih.gov A promising strategy to combat this involves the development of agents that can counteract these resistance pathways.

Recent research has focused on designing 9H-pyrimido[4,5-b]indole derivatives that can address known resistance mechanisms. For instance, upregulation of the Tropomyosin receptor kinase (TRK) has been identified as a resistance mechanism to selective RET (Rearranged during transfection) therapy. nih.gov To address this, a novel this compound scaffold has been discovered that exhibits dual inhibitory activity against both RET and TRK oncogenes. nih.gov This dual-action approach offers a method to block the upregulation of TRK, potentially preventing or overcoming resistance to selective RET inhibitors. nih.gov

This approach highlights a shift away from highly selective inhibitors, which, while potent, can be limited to specific genetic profiles and are susceptible to resistance. nih.gov By developing compounds with carefully designed polypharmacology, researchers aim to create more durable and broadly applicable cancer therapies.

Polypharmacology and Multi-Targeting Approaches

The concept of "one drug, one target" is increasingly being replaced by the understanding that engaging multiple targets can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer. nih.gov The this compound scaffold is well-suited for the development of multi-targeting agents due to its versatile chemical nature.

The dual RET/TRK inhibitors mentioned previously are a prime example of a successful multi-targeting approach. nih.govnih.gov These selective dual inhibitors can be utilized in tumors that possess genetic alterations in both RET and TRK, thereby broadening the potential patient population. nih.gov Furthermore, they can provide a blockade against NTRK-fusions that may arise as a consequence of treatment with RET-specific inhibitors. nih.gov

The development of such dual-activity inhibitors from the pyrimido-indole scaffold illustrates a facile method for modifying known chemical frameworks to achieve desired polypharmacology. nih.gov This strategy of rationally designing inhibitors against multiple, deliberately chosen targets is a key future direction for this compound research.

Exploration of Novel Biological Targets and Therapeutic Areas

While much of the focus has been on kinase inhibition for cancer therapy, the this compound scaffold has shown potential against a variety of other biological targets, opening up new therapeutic avenues.

Kinase Inhibition Beyond Cancer:

Derivatives of this compound have been identified as potent inhibitors of several kinases implicated in neurodegenerative diseases and other conditions. These include:

Glycogen (B147801) Synthase Kinase-3β (GSK-3β): This kinase is a potential target in the drug discovery efforts for Alzheimer's disease. mdpi.com Researchers have developed nanomolar inhibitors of GSK-3β based on the this compound framework. mdpi.com

Cyclin-Dependent Kinase 5 (CDK5), Casein Kinase 1 (CK1δ/ε), and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A): These kinases are also being explored as targets for various neurological disorders. mdpi.com Certain this compound derivatives have demonstrated inhibitory activity against these kinases in the micromolar and submicromolar range. mdpi.com

Microtubule Disrupting Agents:

In the realm of oncology, beyond kinase inhibition, a series of N4-(substituted phenyl)-N4-methyl/desmethyl-9H-pyrimido[4,5-b]indole-2,4-diamines have been synthesized as microtubule targeting agents. nih.gov Some of these compounds have shown low nanomolar potency against tumor cells and effectively depolymerize microtubules, indicating a mechanism of action similar to that of colchicine (B1669291). nih.gov This opens the door for developing novel anti-mitotic agents based on this scaffold.

The table below summarizes the inhibitory activity of selected this compound derivatives against various kinase targets.

Compound SeriesTarget KinaseObserved Activity (IC50)Therapeutic Area
Pyrimido[4,5-b]indol-4-aminesCK1δ/ε, DYRK1AMicromolar and submicromolarNeurodegenerative Diseases
7-Chloro-9H-pyrimido[4,5-b]indolesGSK-3βNanomolarAlzheimer's Disease
N4-substituted diaminesMicrotubulesLow nanomolarCancer

Development of Sustainable and Scalable Synthetic Routes

To fully realize the therapeutic potential of this compound derivatives, the development of efficient, sustainable, and scalable synthetic methods is crucial. Researchers are actively exploring novel synthetic strategies to streamline the production of these complex molecules.

Recent advancements in synthetic methodology include:

Copper-Catalyzed One-Pot Multicomponent Cascade Reactions: This method allows for the selective synthesis of 9H-pyrimido[4,5-b]indoles from readily available starting materials under mild conditions. organic-chemistry.org This approach is efficient and scalable, facilitating the construction of the core heterocyclic system. organic-chemistry.org

Four-Component Synthesis: A transition-metal-free, four-component synthesis has been developed for 2-phenyl-9H-pyrimido[4,5-b]indoles using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) iodide. mdpi.comresearchgate.net This method is notable for using ammonium iodide as the sole nitrogen source for the formation of the pyrimidine (B1678525) ring. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been employed to create eco-friendly and convenient synthetic routes to 9H-pyrimido[4,5-b]indol-4-amine derivatives. mdpi.com

Convergent Synthetic Strategies: For more complex derivatives, convergent approaches are being utilized. This involves the separate synthesis of key intermediates, such as 4,7-dichloro-9-tosyl-9H-pyrimido[4,5-b]indole, and various side chains, which are then combined in the final steps of the synthesis. mdpi.com

These innovative synthetic methods not only improve the efficiency and environmental footprint of producing this compound derivatives but also facilitate the rapid generation of diverse chemical libraries for biological screening.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com These computational tools can be applied to the design and discovery of novel this compound derivatives in several ways:

De Novo Drug Design: AI-powered generative models can design novel molecular structures from the ground up that are predicted to have high affinity and selectivity for a specific biological target. mdpi.com These models can learn the complex relationships between chemical structure and biological activity from large datasets of existing molecules.

Predictive Modeling: Machine learning algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the in silico screening of large libraries of this compound derivatives, prioritizing those with the most promising drug-like properties for synthesis and experimental testing.

Target Identification and Validation: AI can analyze vast amounts of biological data to identify and validate novel therapeutic targets for which this compound derivatives could be developed.

By integrating AI and ML into the drug discovery pipeline, researchers can accelerate the identification of potent and selective this compound-based drug candidates, reduce the time and cost of development, and increase the probability of clinical success.

Nanotechnology and Drug Delivery Systems for this compound Derivatives

Nanotechnology offers a powerful platform to enhance the therapeutic efficacy of this compound derivatives by improving their delivery to target tissues and cells. mdpi.com Nanoparticle-based drug delivery systems can address challenges such as poor solubility, low bioavailability, and off-target toxicity. mdpi.com

Future research in this area could involve:

Encapsulation in Nanocarriers: Loading this compound derivatives into various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles, can improve their solubility and stability in biological fluids. mdpi.com This can also provide a mechanism for controlled and sustained release of the drug. mdpi.com

Targeted Delivery: By functionalizing the surface of these nanocarriers with targeting ligands (e.g., antibodies, peptides), it is possible to direct the this compound derivative specifically to diseased cells or tissues, thereby increasing its therapeutic index and reducing side effects.

Stimuli-Responsive Systems: Smart nanoparticles can be designed to release their drug payload in response to specific stimuli present in the target microenvironment, such as changes in pH or the presence of certain enzymes. mdpi.com

The integration of nanotechnology with the development of this compound derivatives holds the promise of creating more effective and safer medicines with improved patient outcomes.

Q & A

Q. What are the common synthetic routes for preparing 9H-pyrimido[4,5-b]indole derivatives?

Methodological Answer: The synthesis typically involves cyclization reactions using reagents like POCl₃, nucleophilic displacement with arylamines, or microwave-assisted protocols. For example:

  • POCl₃-mediated cyclization : Compound 9 (N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethyl propanamide) was synthesized by refluxing intermediates in POCl₃, followed by neutralization and column chromatography (70% yield) .
  • Ammonia displacement : Compound 10 (5-Chloro-9H-pyrimido[4,5-b]indole-2,4-diamine) was obtained via ammonia treatment in methanol under high-temperature sealed conditions (39% yield) .
  • Multi-component synthesis : A four-component method using ammonium iodide as a nitrogen source achieved derivatives like 3al (57% yield) and 3an (91% yield) through optimized solvent systems (petroleum ether/ethyl acetate) .

Q. How is the structure of this compound derivatives confirmed?

Methodological Answer: Structural validation relies on NMR (¹H, ¹³C) , HRMS , and melting point analysis :

  • NMR : For 3al (2-([1,1′-biphenyl]-4-yl)-9H-pyrimido[4,5-b]indole), distinct peaks at δ 12.38 (s, 1H, indole NH) and δ 8.60 (d, J = 8.4 Hz, quinoline protons) confirm regiochemistry .
  • HRMS : Compound 3ap (2-(3-fluorophenyl)-9H-pyrimido[4,5-b]indole) showed m/z 264.0932 (calculated) vs. 264.0932 (observed), confirming molecular formula C₁₆H₁₁FN₃ .
  • X-ray crystallography : Single-crystal studies resolved restricted C-C bond rotation in compound 10, highlighting enantiomer challenges .

Q. What are the primary challenges in purifying this compound derivatives?

Methodological Answer: Purification often requires column chromatography (silica gel) with tailored solvent systems:

  • For polar derivatives (e.g., N4-substituted diamines), 1–5% methanol in chloroform is effective .
  • Non-polar derivatives (e.g., 3am with m-tolyl substituents) use petroleum ether/ethyl acetate (15:1) .
  • Recrystallization : Compounds like 3al (melting point 298–300°C) are recrystallized from ethanol for high purity .

Advanced Questions

Q. How can structural modifications reduce chirality and rotational restrictions in this compound derivatives?

Methodological Answer:

  • Nitrogen insertion : Adding a nitrogen atom between the pyrimidoindole core and quinoline moiety (e.g., compound 12) eliminated restricted rotation, enabling free bond rotation and achiral compounds .
  • Rigidification : Introducing planar substituents (e.g., quinoline) or heterocycles (e.g., indazole) enhances conformational stability, as seen in BET inhibitors like CF53 .

Q. Case Study :

  • Compound 10 (CD235) exhibited enantiomers due to a rigid C-C bond. Modification to compound 12 (1-methyl-1H-indazol-3-amine) resolved this via nitrogen insertion .

Q. What strategies enhance kinase inhibition activity in this compound derivatives?

Methodological Answer:

  • Substituent optimization :
    • 2- and 4-positions : Electron-withdrawing groups (e.g., Cl, CF₃O) improve binding to kinase ATP pockets. Compound 2 (5-[(4-methylphenyl)thio]- derivative) showed potent PDGFR-β inhibition .
    • N4-alkylation : Methyl or ethyl groups at N4 (e.g., compound 13) increased selectivity for CMGC kinases (CDK5, DYRK1A) .
  • Microwave-assisted synthesis : Reduced reaction times (e.g., 170–200°C for 30 min) improved yields and purity in kinase-targeted derivatives .

Q. Key SAR Findings :

Kinase TargetActive CompoundKey SubstituentsIC₅₀Reference
BRD4 BD1CF53Quinoline-pyrimidoindole hybrid3 nM
GSK-3βRigidified derivativesCyanoethyl-piperidine<10 nM
PDGFR-βCompound 1Phenylthio group0.8 µM

Q. How are this compound derivatives evaluated for microtubule depolymerization?

Methodological Answer:

  • In vitro tubulin polymerization assays : Compounds 2–8 with varied 2-, 4-, and 5-substituents were screened using turbidity measurements at 350 nm .
  • Cell-based assays : Antiproliferative activity against HeLa cells (IC₅₀ < 1 µM) correlated with microtubule disruption observed via fluorescence microscopy .

Q. What eco-friendly synthesis methods are applicable to this compound derivatives?

Methodological Answer:

  • Microwave irradiation : Reduced solvent use and reaction times (e.g., 30 min vs. 48h for conventional heating) .
  • Ammonium iodide as a nitrogen source : Avoids toxic amines in four-component syntheses (e.g., 3an, 91% yield) .

Q. How do researchers address low oral bioavailability in BET inhibitors based on this compound?

Methodological Answer:

  • LogP optimization : Introducing hydrophilic groups (e.g., -OMe, -NH₂) to derivatives like CF53 improved solubility (LogP < 3) .
  • Pharmacokinetic studies : Rat models showed CF53 achieved 52% oral bioavailability, attributed to reduced CYP3A4 metabolism .

Q. What computational methods guide SAR studies for this compound derivatives?

Methodological Answer:

  • Molecular docking : Homology models (e.g., PDGFR-β) predict binding modes of phenylthio-substituted derivatives .
  • DFT calculations : Assess electronic effects of substituents (e.g., fluorine in 3ap enhances H-bonding with kinases) .

Q. How is enantiomer separation achieved for chiral this compound derivatives?

Methodological Answer:

  • Chiral chromatography : Use of amylose-based columns resolves enantiomers (e.g., compound 10) .
  • Crystallization-induced resolution : Selective crystallization from ethanol/water mixtures isolates enantiopure forms .

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